molecular formula C5H8O2 B3424606 Methyl-D3 methacrylate CAS No. 35777-12-9

Methyl-D3 methacrylate

Cat. No.: B3424606
CAS No.: 35777-12-9
M. Wt: 103.13 g/mol
InChI Key: VVQNEPGJFQJSBK-HPRDVNIFSA-N
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Description

Methyl-D3 methacrylate is a deuterated form of methyl methacrylate, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications. The molecular formula of this compound is D2C=C(CD3)CO2CD3, and it is often used as a monomer in the production of polymers and copolymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-D3 methacrylate can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with deuterated methanol (CD3OD) in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the transesterification of methyl methacrylate with deuterated alcohols .

Industrial Production Methods: Industrial production of this compound often involves the use of acetone cyanohydrin as an intermediate. The process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylamide sulfate. This intermediate is subsequently esterified with deuterated methanol to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl-D3 methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl-D3 methacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of deuterated polymers, which are valuable in studying polymerization mechanisms and kinetics.

    Biology: Deuterated compounds like this compound are used in metabolic studies and tracer experiments to understand biological pathways.

    Medicine: It is used in the development of medical devices and drug delivery systems due to its biocompatibility.

    Industry: this compound is used in the production of specialty polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl-D3 methacrylate primarily involves its polymerization and copolymerization processes. The deuterium atoms in the compound provide unique isotopic labeling, which helps in tracking and analyzing the polymerization process. The molecular targets include the vinyl groups in the monomer, which undergo radical polymerization to form long polymer chains. The pathways involved include initiation, propagation, and termination steps in the polymerization process .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium content, which makes it valuable for isotopic labeling and analytical studies. The presence of deuterium atoms provides distinct spectroscopic signatures, making it easier to study reaction mechanisms and polymer structures compared to its non-deuterated counterparts .

Properties

IUPAC Name

trideuteriomethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i3D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQNEPGJFQJSBK-HPRDVNIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35777-12-9
Record name Methyl meth-d3-acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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